molecular formula C16H15BrClNO3 B6122619 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B6122619
M. Wt: 384.6 g/mol
InChI Key: PWMOBSJTQUBLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a member of the acetamide family of compounds and is commonly used as a reagent in organic synthesis. BCA has also been studied for its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and anti-cancer properties, as well as potential as a treatment for other conditions, such as arthritis. 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to obtain and has a relatively low cost. However, one limitation is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is its potential as a treatment for inflammatory conditions, such as arthritis. Other areas of interest include its potential as an anti-cancer agent and its ability to protect against oxidative stress. Further research is needed to fully understand the mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide and its potential biological and pharmacological properties.

Synthesis Methods

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-bromo-4-chlorophenol with 2-ethoxyaniline in the presence of acetic anhydride and pyridine. Other methods involve the use of a palladium catalyst or the reaction of 2-bromo-4-chlorophenol with 2-ethoxybenzoyl chloride.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating the biological and pharmacological properties of various compounds. 2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(18)9-12(14)17/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOBSJTQUBLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

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